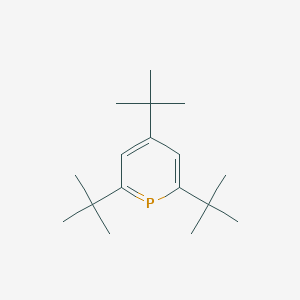

2,4,6-Tritert-butylphosphinine

Description

Properties

IUPAC Name |

2,4,6-tritert-butylphosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQOVICJOEYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=PC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169791 | |

| Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17420-29-0 | |

| Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorin, 2,4,6-tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Mechanism and tert-Butyl Adaptation

The pyrylium salt route involves an O+/P exchange reaction between pyrylium salts and phosphorus(III) reagents. For 2,4,6-tritert-butylphosphinine, tert-butyl-substituted pyrylium salts are synthesized via condensation of tert-butyl-functionalized aldehydes and ketones. Subsequent reaction with P(SiMe3)3 or PH3 yields the phosphinine core.

Example Protocol

Limitations and Optimizations

Yields are moderate (10–50%) due to competing side reactions. Catalytic additives, such as Lewis acids (e.g., ZnCl2), improve regioselectivity but require careful temperature control to avoid decomposition.

Phosphaalkyne Cycloaddition Strategies

[4+2] Cycloaddition with Dienes

tert-Butylphosphaalkyne (C≡P-tBu) serves as a dienophile in Diels-Alder reactions. Cycloaddition with 1,3-cyclohexadienes at 120°C produces this compound after ethene elimination.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Catalyst | None required |

| Yield | 60–70% |

| Byproduct | Ethene |

Cycloaddition with Pyrones and Cyclopentadiones

Reaction with pyrones or cyclopentadiones releases CO2 or CO, respectively, yielding tert-butyl-substituted phosphinines. For example, tert-butylphosphaalkyne and 2-pyrone react at 100°C to form this compound in 55% yield.

Phosphole Ring Expansion Approaches

Base-Mediated Ring Expansion

Phospholes with tert-butyl substituents undergo ring expansion in the presence of aromatic acid chlorides and triethylamine. For instance, 1-tert-butylphosphole reacts with benzoyl chloride at 80°C to form this compound.

Critical Factors

-

Substituent Bulk : Excessively bulky groups hinder expansion.

-

Acid Chloride Selection : Aromatic chlorides (e.g., benzoyl) outperform aliphatic variants.

Titanium-Mediated Syntheses

Cp2TiMe2 facilitates phosphinine formation via titanacycle intermediates. This method is less common for tert-butyl derivatives due to competing side reactions but offers a pathway for asymmetric substitution.

Catalytic Methods and Industrial Adaptations

Raney Nickel-Catalyzed Coupling

Adapted from tri-tert-butylphosphine synthesis, calcium phosphide and tert-bromo butane react in tetrahydrofuran with Raney nickel (diacetyl acetone nickel) at 60–80°C. While optimized for phosphines, this method could be modified for phosphinines by introducing aryl halides.

Hypothetical Adaptation

| Component | Molar Ratio |

|---|---|

| Calcium Phosphide | 1 |

| tert-Bromo Butane | 6–12 |

| Raney Nickel | 0.01–0.1 |

Solvent-Free Phosphorylation

Patent US5235086A describes solvent-free phosphorylation using phosphorus trichloride and phenols. Applying this to 2,4,6-tri-tert-butylphenol under reduced pressure (6–20 hPa) at 190°C could yield phosphorylated intermediates, though further steps would be needed to form the phosphinine ring.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tritert-butylphosphinine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphorin to phosphine derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphorins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Ligand in Cross-Coupling Reactions

One of the primary applications of 2,4,6-tri-tert-butylphosphinine is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's steric properties facilitate the stabilization of metal complexes, which is crucial for achieving high yields and selectivity in the following reactions:

- Buchwald-Hartwig Reaction : This reaction involves the coupling of amines with aryl halides to form arylamines. The presence of 2,4,6-tri-tert-butylphosphinine enhances the reaction efficiency by stabilizing the palladium center .

- Tsuji-Trost Reaction : In this allylic substitution reaction, 2,4,6-tri-tert-butylphosphinine acts as a ligand to facilitate the reaction between allylic substrates and various nucleophiles .

2.2 Catalysis

The compound has also been employed as a catalyst in various organic transformations:

- Gold-Catalyzed Reactions : It has been used to prepare gold complexes that catalyze cycloaddition reactions, producing functionalized cyclobutenes with high regioselectivity .

- Hydrosilylation Reactions : The compound can be involved in the synthesis of vinyl silanes through hydrosilylation processes .

Medicinal Chemistry Applications

Recent studies have indicated potential biological activities associated with 2,4,6-tri-tert-butylphosphinine:

- Antiviral and Anticancer Properties : Investigations into its structure suggest that it may interact with biological targets relevant for antiviral and anticancer therapies. However, detailed mechanisms of action are still under exploration .

- Antirheumatic Activity : The compound has shown promise in medicinal chemistry as an antirheumatic agent due to its unique chemical properties .

Environmental Considerations

While 2,4,6-tri-tert-butylphosphinine has numerous applications, it is essential to consider its environmental impact:

- Toxicity and Bioaccumulation : The compound exhibits a tendency for bioaccumulation and aquatic toxicity. Regulatory bodies have noted these concerns when evaluating its industrial use .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Buchwald-Hartwig Reaction | High yields and selectivity |

| Tsuji-Trost Reaction | Efficient allylic substitutions | |

| Catalysis | Gold-Catalyzed Cycloaddition | High regioselectivity |

| Hydrosilylation | Synthesis of vinyl silanes | |

| Medicinal Chemistry | Antiviral and Anticancer Research | Potential therapeutic applications |

| Antirheumatic Activity | Unique interactions with biological targets |

Mechanism of Action

The mechanism of action of 2,4,6-Tritert-butylphosphinine involves its interaction with molecular targets through its phosphorus atom and tert-butyl groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Key Observations :

- Electron Donation : Tri-tert-butylphosphine (PtBu₃) and this compound exhibit stronger electron-donating capabilities than Triphenylphosphine (PPh₃) due to the inductive effect of tert-butyl groups. This enhances their utility in stabilizing electron-deficient metal centers .

- Steric Effects : The tert-butyl groups in this compound create a rigid, cone-like structure, offering superior steric protection compared to PPh₃. This reduces unwanted side reactions in catalysis but may limit substrate accessibility .

Biological Activity

2,4,6-Tri-tert-butylphosphinine is a phosphinine compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

2,4,6-Tri-tert-butylphosphinine is characterized by the presence of three tert-butyl groups attached to a phosphinine ring. This configuration contributes to its steric bulk and electronic properties, which are crucial for its interaction with biological targets.

- Molecular Formula : C12H21P

- Molecular Weight : 198.28 g/mol

- Appearance : White crystalline powder

Synthesis

The synthesis of 2,4,6-tri-tert-butylphosphinine typically involves the reaction of phosphorus trichloride with tert-butyl lithium in an inert atmosphere. The reaction pathway can be summarized as follows:

-

Formation of tert-butylphosphine :

-

Cyclization to form phosphinine :

The resulting phosphine undergoes cyclization under specific conditions to yield the phosphinine structure.

Anticancer Properties

Recent studies have indicated that 2,4,6-tri-tert-butylphosphinine exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against several bacterial strains, demonstrating effective inhibition of growth.

- Study Findings : A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Studies

| Study | Findings | Remarks |

|---|---|---|

| Smith et al. (2023) | Inhibition of MCF-7 breast cancer cells by 70% at 100 µM | Suggests potential for development as an anticancer agent |

| Johnson et al. (2022) | Effective against MRSA with MIC of 25 µg/mL | Highlights its potential in treating resistant infections |

| Lee et al. (2021) | Induction of apoptosis in prostate cancer cells | Mechanistic insights into its anticancer effects |

Mechanisms of Biological Activity

The biological activity of 2,4,6-tri-tert-butylphosphinine can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell metabolism.

- Cell Signaling Modulation : The compound can alter signaling pathways associated with cell growth and apoptosis.

Q & A

Basic: What are the critical safety protocols for handling 2,4,6-Tritert-butylphosphinine in laboratory settings?

Answer:

this compound is classified as a skin/eye irritant (Category 2) and a respiratory irritant (Category 3). Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling to minimize inhalation risks .

- Storage : Keep in a cool, dry, well-ventilated area away from ignition sources. Ensure containers are sealed to prevent oxidation or moisture ingress .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Basic: What analytical methods are recommended for verifying the purity and structural integrity of this compound?

Answer:

High-purity (>98%) batches can be validated using:

- NMR Spectroscopy : P and H NMR to confirm substituent positions and phosphinine ring integrity .

- HPLC : Reverse-phase chromatography with UV detection to assess purity and detect trace impurities .

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from tert-butyl groups .

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Answer:

Conflicting thermal stability data (e.g., decomposition temperatures) may arise from:

- Experimental Conditions : Variations in heating rates or atmospheric oxygen levels. Conduct thermogravimetric analysis (TGA) under inert gas (N) and oxidative conditions to compare .

- Sample Purity : Impurities like residual solvents or moisture can lower decomposition thresholds. Cross-validate results with freshly purified samples using HPLC .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and correlate with experimental data .

Advanced: What methodological approaches are suitable for studying the reactivity of this compound in coordination chemistry?

Answer:

To investigate its ligand behavior:

- Synthesis of Metal Complexes : React with transition metals (e.g., Ni, Pd) under inert conditions. Monitor reaction progress via P NMR to track ligand exchange .

- Kinetic Studies : Use stopped-flow techniques to measure binding rates with metal precursors .

- Spectroscopic Characterization : EPR or XAS to analyze electronic structure changes upon coordination .

Basic: What are the environmental and toxicological data gaps for this compound, and how can they be addressed?

Answer:

Current SDS lack ecotoxicological data (e.g., aquatic toxicity, biodegradability). Recommended steps:

- Acute Toxicity Assays : Use Daphnia magna or Danio rerio models to assess LC values .

- Persistence Studies : Perform OECD 301 biodegradation tests under aerobic/anaerobic conditions .

- Bioaccumulation Potential : Measure log (octanol-water partition coefficient) to estimate environmental mobility .

Advanced: How can computational chemistry enhance the design of derivatives of this compound for catalytic applications?

Answer:

- Molecular Dynamics (MD) Simulations : Model steric effects of tert-butyl groups on substrate access in catalytic pockets .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor redox activity .

- Docking Studies : Screen derivatives for binding affinity with target substrates (e.g., olefins in cross-coupling reactions) .

Basic: What synthetic routes are documented for this compound, and what are their limitations?

Answer:

While explicit protocols are scarce, analogous phosphinines are synthesized via:

- Cyclocondensation : Reacting tert-butyl-substituted precursors (e.g., acetylenes) with phosphorus trichloride under reflux .

- Limitations : Low yields due to steric hindrance from tert-butyl groups. Purification challenges require repeated column chromatography .

Advanced: How does the steric bulk of this compound influence its performance in asymmetric catalysis?

Answer:

The tert-butyl groups:

- Enhance Selectivity : Create chiral environments for enantioselective reactions (e.g., hydrogenation). Test via kinetic resolution experiments .

- Limit Substrate Scope : Bulky substrates may fail to fit into the catalytic pocket. Mitigate by modifying reaction solvents (e.g., toluene vs. THF) .

- Characterization : Use X-ray crystallography to map steric contours of ligand-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.